molecular formula C20H18N4O3 B5501987 (3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid

(3S*,4R*)-4-phenyl-1-[3-(4H-1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid

Cat. No. B5501987
M. Wt: 362.4 g/mol
InChI Key: XPBROFXWOSBIEH-ZWKOTPCHSA-N
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Description

Synthesis Analysis

The synthesis processes of related compounds often involve complex reactions that yield heterocyclic compounds with triazole and pyridine units. For example, the synthesis of rac-Benzyl 3-oxohexahydro-1H-pyrrolo[3,4-c]pyridine-5(6H)-carboxylate involves chiral chromatography and hydrogenation in the presence of Pd/C in methanol, leading to the title compound with defined stereochemistry (Huichun Zhu et al., 2009).

Molecular Structure Analysis

Molecular structure analysis often employs X-ray crystallography and density functional theory (DFT) to determine the geometry and electronic structure of the compounds. For instance, a study on 4-benzoyl-5-phenyl-2-(pyridin-2-yl)-3,3a-dihydropyrazolo[1,5-c]pyrimidin-7(6H)-one revealed its molecular geometry through X-ray diffraction and confirmed by DFT, highlighting the importance of theoretical and experimental harmony in structural characterization (Mecit Özdemir et al., 2015).

Chemical Reactions and Properties

Chemical reactions involving these compounds can lead to a variety of products depending on the reactants and conditions. For example, the reaction of 3-aroylpyrrolo[1,2-a]quinoxaline-1,2,4(5H)-triones with benzoic acid hydrazide resulted in 4-aroylhydrazono-2-methyl-5-oxo-1-phenyl-3-phenylaminooxalylpyrrolidine-2-carboxylates, showcasing the compounds' reactivity and potential for generating diverse chemical structures (V. L. Gein et al., 2012).

Physical Properties Analysis

The physical properties, such as melting points and solubility, are often related to the compound's molecular structure and intermolecular interactions. Analysis of crystal structures and supramolecular constructs can provide insights into the physical properties and stability of these compounds. A study on derivatives of 2-(1-phenyl-1H-1,2,3-triazol-4-yl)pyridine identified trends in intermolecular contact patterns and packing arrangements, which are crucial for understanding their crystallization behavior and physical properties (K. M. Tawfiq et al., 2014).

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • Synthetic Methodologies : The synthesis of pyrrolo[1,2-a]pyrrole-1-carboxylic acids and their derivatives, including compounds with benzoyl and triazolyl groups, has been extensively studied. These compounds have shown significant antiinflammatory and analgesic activities, making them potential candidates for the development of new therapeutic agents. The synthesis often involves the creation of 5-acyl-1,2-dihydro-3H-pyrrolo[1,2-a]pyrrole-1-carboxylic acids, demonstrating the analgesic potential in mouse models and minimal gastrointestinal side effects in rats upon chronic administration. The research highlights extensive quantitative structure-activity relationship (QSAR) studies to correlate the analgesic and antiinflammatory potencies with the steric and hydrogen-bonding properties of the benzoyl substituents (Muchowski et al., 1985).

Heterocyclic Compounds Synthesis

  • Heterocyclic Derivatives : Studies on the synthesis of heterocyclic compounds from benzoyl propionic acid derivatives, including furanones, pyrrolinones, and benzoxazinones, reveal the versatility of these core structures in creating diverse bioactive molecules. The behavior of these derivatives toward different nucleophiles has been reported, showcasing their potential in drug development and chemical synthesis (Soliman et al., 2010).

Molecular Docking and In Vitro Screening

  • Biological Activities : Novel pyridine and fused pyridine derivatives, including triazolopyridine derivatives, have been prepared and evaluated for their antimicrobial and antioxidant activities. These compounds underwent in silico molecular docking screenings towards specific target proteins, revealing moderate to good binding energies. Such studies highlight the compound's potential in biomedical research and pharmaceutical applications (Flefel et al., 2018).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action would be related to how it interacts with biological targets in the body .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and potential for bioaccumulation .

Future Directions

The future directions for research on this compound could include exploring its potential applications in various fields, studying its reactivity and mechanism of action, and developing efficient methods for its synthesis .

properties

IUPAC Name

(3S,4R)-4-phenyl-1-[3-(1,2,4-triazol-4-yl)benzoyl]pyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3/c25-19(15-7-4-8-16(9-15)24-12-21-22-13-24)23-10-17(18(11-23)20(26)27)14-5-2-1-3-6-14/h1-9,12-13,17-18H,10-11H2,(H,26,27)/t17-,18+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPBROFXWOSBIEH-ZWKOTPCHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)N3C=NN=C3)C(=O)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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